molecular formula C9H8Cl2N2O2S2 B13708566 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13708566
M. Wt: 311.2 g/mol
InChI Key: LBQSOFILSDAPDS-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with chlorine atoms at positions 6 and 8, a methyl group at position 4, and a methylthio (-SMe) group at position 3. The 1,1-dioxide moiety contributes to its electron-deficient aromatic system, enhancing electrophilic substitution reactivity and influencing dipole interactions .

Chlorine atoms at positions 6 and 8 enhance electrophilicity and may improve metabolic stability in pharmacological contexts .

Properties

Molecular Formula

C9H8Cl2N2O2S2

Molecular Weight

311.2 g/mol

IUPAC Name

6,8-dichloro-4-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H8Cl2N2O2S2/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3

InChI Key

LBQSOFILSDAPDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6,8-dichloro-4-methyl-3-methylthioaniline with sulfur dioxide and an oxidizing agent to form the desired benzothiadiazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazin-1,1-dioxide) 7-Cl, 3-Me 230.67 Vasodilator; activates calcium channels
3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 3-Cl, 6-F, 4-Me 248.67 High electrophilicity; used in synthetic studies
3-Cyclopropylamino-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 3-Cyclopropylamino, 4-Me 267.33 Enhanced H-bonding; nucleophilic reactivity
6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 6,8-Cl, 3-OMe, 4-Me 323.18 Methoxy group improves solubility; supplier data available
Target Compound 6,8-Cl, 3-SMe, 4-Me 337.25 (est.) Methylthio group increases steric hindrance; potential antidiabetic applications (inferred)

Key Observations:

  • Substituent Effects on Reactivity : Chlorine and fluorine atoms (e.g., in ) create electron-deficient aromatic systems, favoring electrophilic substitutions. In contrast, the methylthio group in the target compound offers mild electron donation via sulfur’s lone pairs, which may reduce electrophilicity but enhance stability .
  • Steric and Solubility Profiles: Bulkier substituents like cyclopropylamino or methylthio groups decrease solubility in polar solvents compared to smaller groups (e.g., methoxy in ).
  • Biological Activity : Diazoxide’s vasodilatory activity suggests that benzothiadiazine dioxides with hydrophobic substituents (e.g., methyl, chloro) may interact with ion channels. The target compound’s methylthio group could modulate similar pathways, though direct evidence is lacking.

Pharmacological Potential

  • Enzyme Inhibition : Benzothiadiazine dioxides with electron-withdrawing groups (e.g., 6,8-Cl in the target compound) show promise in α-glucosidase/α-amylase inhibition, as seen in related thiadiazole derivatives .

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